

(S)-N-Boc-2-cyanomorpholine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-N-Boc-2-cyanomorpholine

Cat. No.: B571912

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This technical guide provides a comprehensive overview of **(S)-N-Boc-2-cyanomorpholine**, a chiral building block of increasing interest to researchers, scientists, and drug development professionals. This document details its commercial availability, physicochemical properties, and potential applications, supported by synthesized data from various suppliers and relevant scientific literature.

Commercial Availability and Physicochemical Properties

(S)-N-Boc-2-cyanomorpholine, identified by CAS number 1257856-31-7, is commercially available from several fine chemical suppliers. The compound, with the molecular formula $C_{10}H_{16}N_2O_3$ and a molecular weight of approximately 212.25 g/mol, is typically offered at purities ranging from 95% to 97%. Key suppliers include BOC Sciences, AChemBlock, and ChemUniverse. Pricing and availability can be obtained directly from these vendors.

A summary of the key quantitative data for commercially available **(S)-N-Boc-2-cyanomorpholine** is presented in Table 1.

Table 1: Physicochemical Properties of **(S)-N-Boc-2-cyanomorpholine**

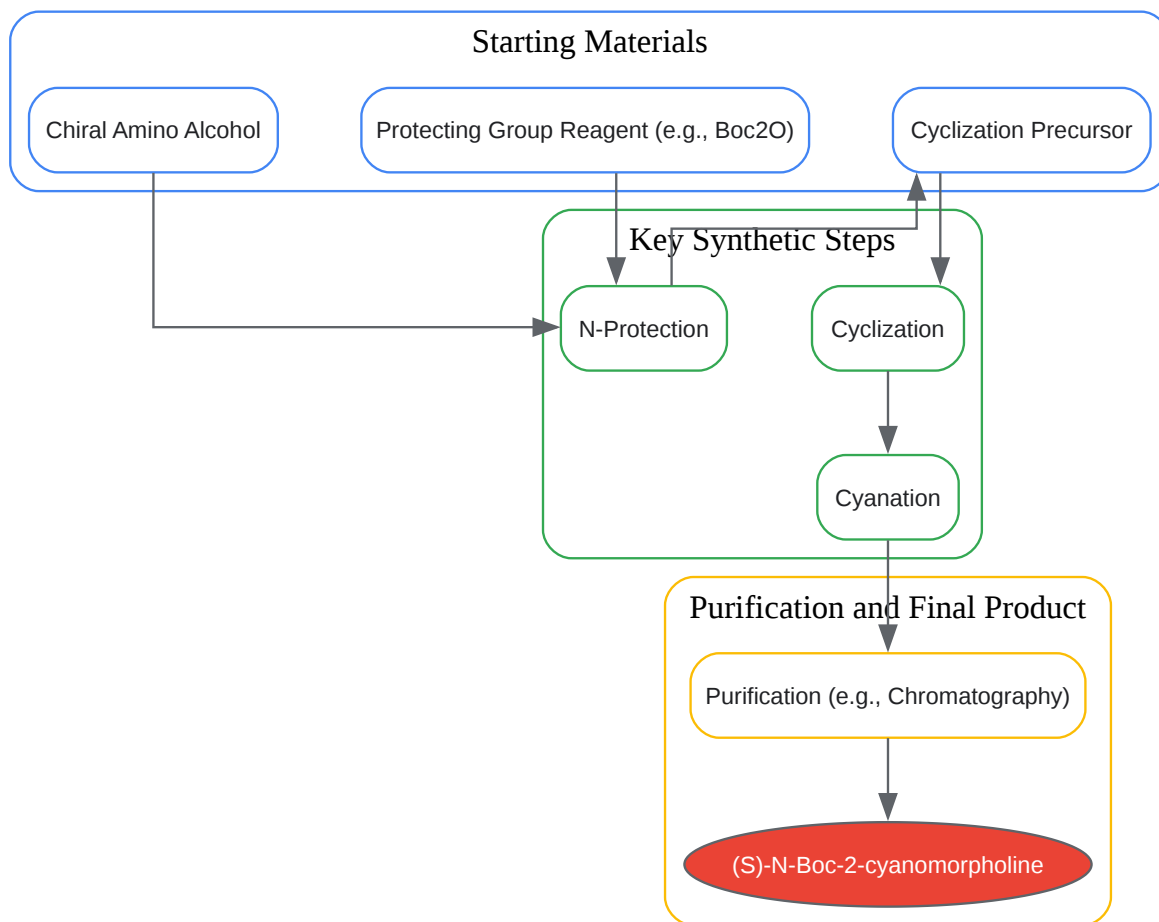
Property	Value	Source(s)
CAS Number	1257856-31-7	
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₃	
Molecular Weight	212.25 g/mol	
Purity	95% - 97%	
IUPAC Name	tert-butyl (S)-2-cyanomorpholine-4-carboxylate	
Canonical SMILES	CC(C)(C)OC(=O)N1CCO-- INVALID-LINK--C#N	

Synthetic Strategies

While a singular, detailed experimental protocol for the direct synthesis of **(S)-N-Boc-2-cyanomorpholine** is not readily available in peer-reviewed literature, its synthesis can be approached through established methodologies for chiral morpholine and cyanomorpholine derivatives. The key challenges in its synthesis are the stereoselective formation of the C2-substituted morpholine ring and the introduction of the cyano group.

General Experimental Workflow for Chiral Morpholine Synthesis

The synthesis of chiral morpholines often involves the cyclization of an appropriate amino alcohol precursor. A generalized workflow for obtaining a chiral N-protected morpholine core is depicted below. The specific reagents and conditions would need to be optimized for the introduction of the cyano group at the C2 position.



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Caption: Generalized workflow for the synthesis of **(S)-N-Boc-2-cyanomorpholine**.

Analogous Experimental Protocol: N-Boc Protection of an Amine

The following is a general procedure for the N-Boc protection of an amine, a crucial step in the synthesis of the target molecule. This protocol is adapted from standard organic synthesis procedures.

Materials:

- Amine substrate (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
- Triethylamine (Et₃N) or other suitable base (1.2 eq)
- Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

- Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
- Add the base to the solution and stir for 10-15 minutes at room temperature.
- Add the di-tert-butyl dicarbonate to the reaction mixture portion-wise.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected amine.

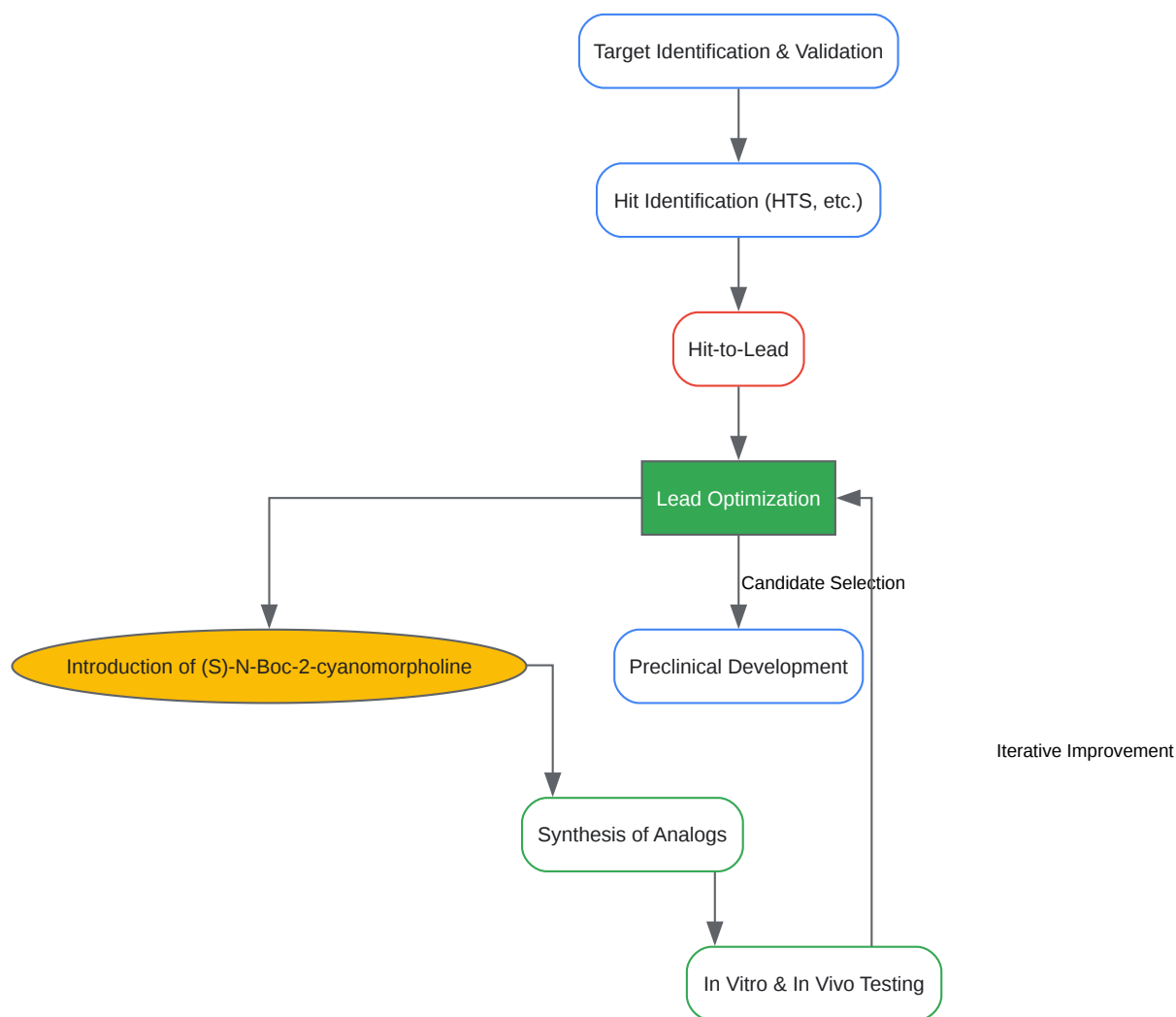
Applications in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability. The introduction of a chiral center and a cyano group in **(S)-N-Boc-2-cyanomorpholine** offers medicinal chemists a versatile building block for creating novel chemical entities with potentially improved biological activity and selectivity.

While specific signaling pathways directly modulated by **(S)-N-Boc-2-cyanomorpholine** have not been explicitly detailed in the public domain, its structural motifs suggest potential applications in several therapeutic areas. The cyanomorpholine moiety can act as a key pharmacophore or be further elaborated to interact with various biological targets.

Logical Workflow in a Drug Discovery Cascade

The use of a chiral building block like **(S)-N-Boc-2-cyanomorpholine** would typically fall within the lead optimization phase of a drug discovery program. The following diagram illustrates a logical workflow where such a compound would be utilized.



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Caption: Logical workflow for the use of a chiral building block in drug discovery.

Conclusion

(S)-N-Boc-2-cyanomorpholine is a commercially available chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed, publicly available experimental protocols for its synthesis and specific biological applications are currently limited,

its structural features suggest it is a valuable tool for the development of novel therapeutics. Further research into the applications of this compound is warranted and is anticipated to grow as it becomes more widely utilized by the scientific community.

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